
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBHPE belongs to the class of pyrrolones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been found to have potent anti-inflammatory, anti-cancer, and anti-microbial activities. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has a high potency and can be used at low concentrations. However, 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several limitations as well. It has poor solubility in water, which can limit its use in some experiments. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has a short half-life, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential neuroprotective effects of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of neurodegenerative diseases. Additionally, the anti-cancer properties of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be further explored by investigating its efficacy in combination with other chemotherapeutic agents.
Méthodes De Synthèse
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by a multi-step process involving the reaction of 4-bromobenzoyl chloride with 2-fluoroaniline, followed by the addition of 2-hydroxyethylamine and cyclization with acetic acid. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Propriétés
Formule moléculaire |
C19H15BrFNO4 |
|---|---|
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-12-7-5-11(6-8-12)17(24)15-16(13-3-1-2-4-14(13)21)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15- |
Clé InChI |
CATLCVLHXJSYER-ICFOKQHNSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)F |
SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)



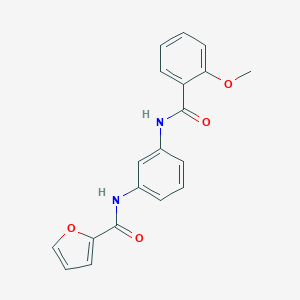
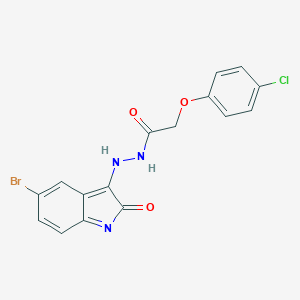
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
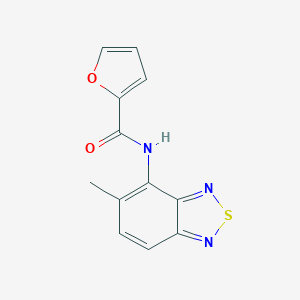
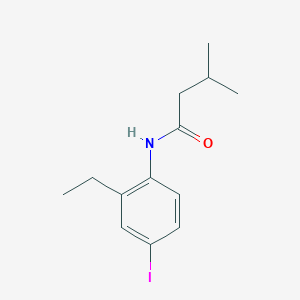


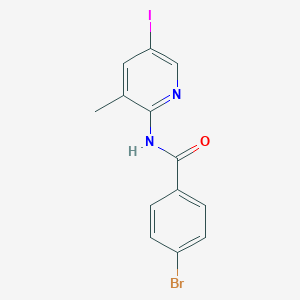
![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)